Cas no 2549009-28-9 (2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
![2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide structure](https://ja.kuujia.com/scimg/cas/2549009-28-9x500.png)
2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
- F6789-2546
- 2549009-28-9
- AKOS040730413
- 2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
-
- インチ: 1S/C20H18N6O/c1-13-11-19(26(23-13)15-5-3-2-4-6-15)22-20(27)16-9-10-18-21-17(14-7-8-14)12-25(18)24-16/h2-6,9-12,14H,7-8H2,1H3,(H,22,27)
- InChIKey: CDEGCMWRRJCLTO-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C3CC3)=CN1N=C(C(NC1N(C3=CC=CC=C3)N=C(C)C=1)=O)C=C2
計算された属性
- せいみつぶんしりょう: 358.15420922g/mol
- どういたいしつりょう: 358.15420922g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 8.93±0.46(Predicted)
2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6789-2546-20μmol |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6789-2546-5mg |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6789-2546-4mg |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6789-2546-15mg |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6789-2546-40mg |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6789-2546-10μmol |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6789-2546-2μmol |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6789-2546-30mg |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6789-2546-75mg |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6789-2546-25mg |
2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
2549009-28-9 | 25mg |
$109.0 | 2023-09-07 |
2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamideに関する追加情報
Comprehensive Analysis of 2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS No. 2549009-28-9)
In the rapidly evolving field of medicinal chemistry, 2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS No. 2549009-28-9) has emerged as a compound of significant interest due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines an imidazo[1,2-b]pyridazine core with a cyclopropyl moiety and a 3-methyl-1-phenyl-1H-pyrazol-5-yl substituent, creating a scaffold that is being actively investigated in drug discovery programs targeting protein kinases and other biologically relevant targets.
The growing demand for novel kinase inhibitors in oncology and inflammatory diseases has placed compounds like 2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide at the forefront of pharmaceutical research. Recent studies suggest that the imidazo[1,2-b]pyridazine framework demonstrates excellent binding affinity to ATP pockets of various kinases, while the cyclopropyl group enhances metabolic stability - a key consideration in modern drug design addressing common questions about compound half-life and bioavailability.
From a synthetic chemistry perspective, the preparation of CAS No. 2549009-28-9 involves sophisticated multi-step organic transformations that highlight contemporary trends in heterocyclic compound synthesis. The convergent synthetic route typically begins with the construction of the imidazo[1,2-b]pyridazine core, followed by sequential introduction of the cyclopropyl and carboxamide functionalities. This synthetic approach aligns with current industry preferences for modular strategies that facilitate structure-activity relationship (SAR) studies.
Recent patent literature reveals that derivatives containing the imidazo[1,2-b]pyridazine-6-carboxamide motif, including our subject compound, are being explored as potential treatments for conditions where abnormal kinase activity plays a pathogenic role. The specific substitution pattern in 2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide appears to confer selective inhibition profiles, addressing a major challenge in kinase inhibitor development - achieving sufficient target specificity to minimize off-target effects.
Physicochemical characterization of CAS No. 2549009-28-9 indicates properties favorable for drug development, including moderate lipophilicity (clogP typically in the 2-3 range) and molecular weight below 500 Da, complying with Lipinski's rule of five. These parameters respond to frequent queries about drug-likeness and ADME properties that dominate current pharmaceutical discussions. The presence of both hydrogen bond donors and acceptors in the molecule suggests good potential for forming critical interactions with biological targets.
In computational chemistry and molecular modeling studies, the 2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide structure demonstrates favorable binding poses in kinase active sites, with the phenylpyrazole moiety often occupying hydrophobic regions and the carboxamide forming key hydrogen bonds. These in silico observations correlate with emerging trends in structure-based drug design and virtual screening approaches that are revolutionizing early-stage discovery.
The compound's stability profile has been examined under various pH conditions, showing particular resilience in the physiological pH range - an important consideration for oral administration. This addresses common industry concerns about chemical stability and formulation challenges that frequently appear in pharmaceutical development discussions. The cyclopropyl group's contribution to metabolic stability has been confirmed in microsomal stability assays, a hot topic in current ADME optimization strategies.
From a safety pharmacology perspective, preliminary screening of 2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide suggests a clean off-target profile against standard panels of receptors and ion channels, addressing growing industry emphasis on early safety assessment. This is particularly relevant given increasing regulatory scrutiny of kinase inhibitor safety profiles and the pharmaceutical community's focus on reducing late-stage attrition.
Ongoing research continues to explore the full therapeutic potential of this chemical class, with particular attention to its selectivity profiles across kinase families and potential applications in personalized medicine approaches. The compound's intellectual property landscape reflects the competitive nature of kinase inhibitor development, with multiple organizations pursuing related structures - a testament to the perceived value of the imidazo[1,2-b]pyridazine pharmacophore.
As the pharmaceutical industry increasingly embraces fragment-based drug discovery, the 2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide scaffold offers interesting possibilities for further optimization. Its balanced combination of polar and apolar elements, along with multiple vectors for chemical modification, makes it a versatile starting point for medicinal chemistry campaigns addressing current challenges in drug discovery productivity.
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